1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride
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Overview
Description
1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride typically involves the formation of the benzothiopyran ring followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzothiopyran ring. Subsequent reactions introduce the methanamine group, often through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: A related compound with a similar core structure but different functional groups.
(3,4-dihydro-2H-1-benzothiopyran-4-yl)methanamine: Another similar compound with variations in the position of the methanamine group.
Uniqueness
1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group at the 6-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2728499-18-9 |
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Molecular Formula |
C10H14ClNS |
Molecular Weight |
215.74 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H |
InChI Key |
FECXATMOLVNEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)SC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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